
methanesulfonic acid;2-(methylamino)ethyl methanesulfonate
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Overview
Description
methanesulfonic acid;2-(methylamino)ethyl methanesulfonate is a chemical compound with the molecular formula C5H15NO6S2. It is a white solid that is used in various chemical and industrial applications. This compound is known for its strong acidity and high solubility in water, making it a valuable reagent in many chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
methanesulfonic acid;2-(methylamino)ethyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 2-methylamino-ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 2-methylamino-ethyl ester Methanesulfonate involves the continuous esterification of methanesulfonic acid with 2-methylamino-ethanol in the presence of a strong acid catalyst. The reaction mixture is then purified through distillation to obtain the pure ester .
Chemical Reactions Analysis
Types of Reactions
methanesulfonic acid;2-(methylamino)ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methanesulfonic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol and amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Methanesulfonic acid and other sulfonic acid derivatives.
Reduction: 2-methylamino-ethanol and methanesulfonic acid.
Substitution: Various substituted esters and amines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Formulation
Methanesulfonic acid is often used as a solvent or stabilizing agent in pharmaceutical formulations. It is particularly beneficial in the production of salts for active pharmaceutical ingredients (APIs), enhancing solubility and bioavailability. For instance, the compound is utilized in the synthesis of safinamide and ralfinamide, which are effective for treating central nervous system disorders such as epilepsy and Parkinson's disease . The use of methanesulfonic acid ensures high purity and minimizes the presence of genotoxic impurities like methyl methanesulfonate (MMS) in drug products .
1.2 Analytical Chemistry
Methanesulfonic acid is employed in high-performance liquid chromatography (HPLC) as a mobile phase modifier. Its ability to enhance the separation efficiency makes it valuable for analyzing pharmaceutical compounds, including monitoring impurities in drug substances . A study demonstrated a method for determining MMS levels using HPLC with ultraviolet detection, showcasing its role in ensuring pharmaceutical safety .
Environmental Applications
2.1 Green Chemistry
The compound is recognized for its eco-friendly properties, making it a suitable candidate for green chemistry applications. Methanesulfonic acid serves as a non-oxidizing reagent that can replace harsher acids like sulfuric acid in various reactions, thereby reducing environmental impact . Its biodegradability and low toxicity further support its use in sustainable chemical processes.
2.2 Aerosol Chemistry
Research indicates that methanesulfonic acid contributes to aerosol formation in the atmosphere. It enhances cluster formation rates involving sulfuric acid and dimethylamine, which are critical for understanding cloud condensation processes and climate modeling . This property highlights its significance in atmospheric chemistry and potential implications for climate change studies.
Electrochemical Applications
3.1 Battery Technology
Methanesulfonic acid is being explored as an electrolyte component in redox flow batteries (RFBs). Its high solubility and conductivity make it an attractive alternative to traditional electrolytes, contributing to safer and more efficient energy storage solutions . The compound's stability under electrochemical conditions further supports its application in battery technology.
3.2 Metal Recovery Processes
In extractive metallurgy, methanesulfonic acid is utilized for metal recovery processes, including lithium-ion battery recycling. Its ability to selectively dissolve metals while minimizing environmental hazards positions it as a key player in developing circular hydrometallurgy practices .
5.1 Safinamide Production
A significant case study involves the production of safinamide using methanesulfonic acid as a key reagent. The process ensures high yields and purity levels essential for therapeutic efficacy against neurological disorders . This application underscores the importance of methanesulfonic acid in modern pharmaceutical manufacturing.
5.2 HPLC Method Development
Another case study focused on developing an HPLC method to detect methyl methanesulfonate impurities within pharmaceutical products. The method demonstrated high sensitivity and selectivity, highlighting the effectiveness of methanesulfonic acid in analytical applications .
Mechanism of Action
The mechanism of action of methanesulfonic acid 2-methylamino-ethyl ester Methanesulfonate involves its strong acidity and ability to act as a nucleophile. The compound can donate protons to various substrates, facilitating chemical reactions. Additionally, its ester group can undergo hydrolysis to release methanesulfonic acid and 2-methylamino-ethanol, which can further participate in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl methanesulfonate: An ethyl ester of methanesulfonic acid, commonly used as a chemical mutagen in genetics.
Methanesulfonic acid: The parent compound, known for its strong acidity and use in various industrial applications.
Uniqueness
methanesulfonic acid;2-(methylamino)ethyl methanesulfonate is unique due to its combination of strong acidity and the presence of both an ester and an amine group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Biological Activity
Methanesulfonic acid; 2-(methylamino)ethyl methanesulfonate is a compound that has garnered attention due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key research outcomes.
Methanesulfonic acid; 2-(methylamino)ethyl methanesulfonate is a sulfonic acid derivative characterized by the presence of a methylamino group. Its structural formula can be represented as follows:
This compound is soluble in water and exhibits properties typical of sulfonates, including potential reactivity with nucleophiles.
1. Genotoxicity and Mutagenicity
Research indicates that compounds similar to methanesulfonic acid; 2-(methylamino)ethyl methanesulfonate, particularly ethyl methanesulfonate (EMS), exhibit significant genotoxic effects. EMS has been shown to induce mutations in various organisms, including Drosophila spp., suggesting that the methanesulfonate group may contribute to mutagenic activity .
A study assessing the toxic potential of EMS on Hydra vulgaris demonstrated dose-dependent increases in DNA damage and oxidative stress markers, such as glutathione-S-transferase (GST) and superoxide dismutase (SOD) activities . These findings highlight the potential for similar biological activity in methanesulfonic acid derivatives.
2. Anticancer Activity
Emerging evidence suggests that methanesulfonic acid derivatives may possess anticancer properties. For instance, compounds related to this class have been noted for their ability to inhibit glycosidase enzymes, which are often implicated in cancer progression . The anticancer spectrum is reported to be broad, with low toxicity profiles observed in various preclinical studies .
Case Study 1: Genotoxic Effects in Hydra vulgaris
A detailed examination of EMS's effects on Hydra vulgaris revealed significant morphological changes and increased oxidative stress at varying concentrations (0.18 mM to 0.37 mM). The study recorded a substantial increase in DNA damage as assessed by the comet assay, with damage levels rising up to 3685% compared to controls at the highest concentration .
Concentration (mM) | DNA Damage Increase (%) | GST Activity Increase (%) |
---|---|---|
0.09 | 342 | - |
0.18 | 1028 | +50 |
0.27 | 2342 | +100 |
0.37 | 3685 | +136 |
Case Study 2: Antitumor Activity
In another study focusing on methanesulfonic acid derivatives, researchers found that certain compounds exhibited marked inhibition of cancer cell proliferation in vitro. The mechanisms involved included apoptosis induction and cell cycle arrest, suggesting a multifaceted approach to cancer treatment .
The biological activity of methanesulfonic acid; 2-(methylamino)ethyl methanesulfonate can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have been shown to alkylate DNA, leading to mutations.
- Oxidative Stress Induction : Increases in reactive oxygen species (ROS) have been linked to the compound's activity, contributing to cellular damage and apoptosis.
- Enzyme Inhibition : The inhibition of glycosidases may disrupt metabolic pathways critical for cancer cell survival.
Properties
IUPAC Name |
methanesulfonic acid;2-(methylamino)ethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S.CH4O3S/c1-5-3-4-8-9(2,6)7;1-5(2,3)4/h5H,3-4H2,1-2H3;1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCHMOIIWMBUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOS(=O)(=O)C.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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